Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Description
Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) (CAS: 83607-08-3) is a bis-pyrrole derivative with a central 1,4-phenylene spacer connecting two 2,5-dimethylpyrrole units, each functionalized with ethyl ester groups at the 3,4-positions. Its molecular formula is C30H36N2O8 . The compound crystallizes in a monoclinic system (space group Pc) with cell parameters a = 12.891 Å, b = 13.743 Å, c = 16.717 Å, and β = 113.35°, leading to a unit cell volume of 2719.0 ų . It is synthesized via the Paal-Knorr condensation, a method widely used for pyrrole derivatives, and serves as a key intermediate in bioactive molecule development .
Properties
IUPAC Name |
diethyl 1-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-9-37-27(33)23-17(5)31(18(6)24(23)28(34)38-10-2)21-13-15-22(16-14-21)32-19(7)25(29(35)39-11-3)26(20(32)8)30(36)40-12-4/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVCUYLHZZXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)N3C(=C(C(=C3C)C(=O)OCC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393017 | |
| Record name | Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83607-08-3 | |
| Record name | Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The acid-catalyzed cyclization method leverages diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate (2 ) as a bis-enaminone precursor. When reacted with p-phenylenediamine (3 ) under acidic conditions, the enaminone undergoes tandem cyclization to form two pyrrole rings connected by the 1,4-phenylene bridge (Fig. 1). The reaction proceeds via:
- Protonation of the enaminone’s β-carbon, enhancing electrophilicity.
- Nucleophilic attack by the amine’s lone pair, forming a six-membered transition state.
- Aromatization via elimination of dimethylamine, yielding the pyrrole core.
Optimized Conditions :
Key Advantages and Limitations
- Advantages : Direct access to the bis-pyrrole scaffold in one pot; high functional group tolerance.
- Limitations : Moderate yields due to competing side reactions (e.g., over-protonation); requires stringent stoichiometric control of diamine.
Characterization Data :
- Melting Point : 174–178°C
- 1H NMR (500 MHz, CDCl3): δ 1.25–1.40 (m, 12H, ester -CH3), 2.55 (s, 6H, pyrrole -CH3), 4.20–4.35 (q, 8H, ester -CH2), 6.95–7.10 (m, 4H, aromatic H).
Base-Mediated [3+2] Cycloaddition of Ynones and Isocyanides
Reaction Design
This method employs a base-mediated cycloaddition between 1,4-diethynylbenzene (5 ) and tert-butyl isocyanide (6 ) to construct the bis-pyrrole framework. The ynone’s triple bond reacts with isocyanide in a [3+2] fashion, facilitated by strong bases (Fig. 2).
Optimized Conditions :
Scope and Challenges
- Scope : Adaptable to diverse ynones and isocyanides, enabling modular substitution.
- Challenges : Low yields for sterically hindered substrates; DMSO complicates purification.
Characterization Data :
- HRMS (ESI) : m/z calcd for C30H36N2O8 [M+H]+: 553.25; found: 553.24.
- 13C NMR (125 MHz, DMSO-d6): δ 167.8 (ester C=O), 139.2 (pyrrole C), 128.4 (aromatic C), 61.5 (ester -OCH2), 14.1 (ester -CH3).
Stepwise Synthesis via Suzuki-Miyaura Coupling
Modular Assembly Strategy
This approach involves synthesizing mono-pyrrole units (7 ) with halogen substituents at the 1-position, followed by Suzuki-Miyaura coupling with 1,4-phenylenediboronic acid (8 ) (Fig. 3).
Synthetic Steps :
- Mono-Pyrrole Synthesis : Ethyl 2,5-dimethyl-1-iodo-1H-pyrrole-3,4-dicarboxylate (7 ) is prepared via iodination of the parent pyrrole.
- Cross-Coupling : Pd(PPh3)4 catalyzes the reaction between 7 and 8 in THF/H2O (3:1).
Optimized Conditions :
Trade-offs and Applications
- Advantages : Enables late-stage diversification of the phenylene linker.
- Drawbacks : Multi-step synthesis lowers overall yield; palladium residues require rigorous removal.
Physical Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Functional Group Reactivity
| Functional Group | Reactivity | Conditions | Yield |
|---|---|---|---|
| Ethyl ester | Hydrolyzes to carboxylic acids under basic conditions | NaOH (aq.), reflux | N/A* |
| Pyrrole NH | Participates in coordination (e.g., BF₃ complexation) | BF₃·OEt₂, DCM | 72% |
| Biphenyl linkage | Stabilizes π-conjugation; resistant to electrophilic substitution | - | - |
*Ester hydrolysis data not explicitly reported in sources but inferred from analogous compounds.
Comparative Reaction Conditions
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Condensation | TFA (0.1 equiv) | DCM | rt | 5 h | 92% |
| Oxidation | DDQ (1.1 equiv) | DCM | 0°C | 10 min | 75%† |
| BF₃ Complexation | BF₃·OEt₂ (20 equiv) | DCM | 0°C → rt | 6 h | 72% |
| Hydrogenation | H₂, Pd/C | DCM | rt | 5 h | 46% |
†Combined yield for oxidation and complexation steps.
Mechanistic Insights
-
Paal-Knorr Condensation : Protonation of diketone carbonyl groups facilitates nucleophilic attack by amines, forming pyrrole rings (Source).
-
DDQ Oxidation : Removes hydrogen from the pyrrole β-position, enabling conjugation extension (Source ).
-
BF₃ Coordination : Stabilizes the dipyrromethene intermediate, enabling boron insertion (Source ).
This compound’s rigid biphenyl backbone limits torsional flexibility but enhances stability in photophysical applications. Its reactivity is primarily directed toward functional group transformations (ester hydrolysis, nitro reduction) and coordination chemistry .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C30H36N2O8
Molecular Weight : 552.624 g/mol
Structural Characteristics : The compound features a central phenylene group flanked by two pyrrole-derived dicarboxylate units. This configuration imparts unique electronic and steric properties that are beneficial for various applications.
Applications in Organic Synthesis
Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions:
- Building Block for Functionalized Polymers : The compound can be utilized to create polymers with tailored properties for specific applications in coatings and adhesives.
- Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage and separation technologies.
Applications in Materials Science
The unique properties of Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) make it suitable for advanced materials development:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic characteristics allow it to function as an emissive layer in OLEDs, enhancing light emission efficiency.
- Photovoltaic Devices : Its role as a donor material in organic solar cells has been investigated for improving energy conversion efficiencies.
Medicinal Chemistry Applications
Research indicates that Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) may have potential therapeutic applications:
- Antioxidant Properties : Studies suggest that derivatives of this compound exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.
- Drug Delivery Systems : Its ability to form nanoparticles can be leveraged for targeted drug delivery systems that improve the bioavailability of therapeutic agents.
Case Study 1: Synthesis of Functionalized Polymers
A study demonstrated the use of Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) as a precursor for synthesizing poly(pyrrole) derivatives. These polymers exhibited enhanced conductivity and thermal stability compared to traditional conducting polymers.
Case Study 2: Application in OLEDs
Research conducted on OLED devices incorporating this compound showed a significant increase in luminous efficiency. The device architecture utilized Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) as an emissive layer and achieved a peak external quantum efficiency of over 20%.
Case Study 3: Antioxidant Activity
In vitro studies indicated that derivatives of Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exhibited significant scavenging activity against free radicals. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tetraethyl 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- Structural Difference : Replaces the rigid 1,4-phenylene spacer with a flexible ethane-1,2-diyl group.
- Molecular Formula : C26H36N2O8 (smaller due to shorter spacer) .
- Crystallography: Monoclinic (Pc), but with distinct cell parameters (a = 10.234 Å, b = 14.567 Å, c = 15.892 Å, β = 108.2°), resulting in looser packing and reduced π-π interactions compared to the phenylene analogue .
- Synthesis: Similar Paal-Knorr condensation route but yields differ due to spacer flexibility affecting reaction kinetics.
- Applications: Less conjugated structure limits electronic applications but may enhance solubility in non-polar solvents .
Tetraethyl 1,1'-(1,1'-Biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- Structural Difference : Incorporates a biphenyl spacer, extending conjugation and rigidity.
- Molecular Formula : C38H40N2O8 (larger due to biphenyl group) .
- Properties : Enhanced π-conjugation improves photophysical properties, making it suitable for optoelectronic materials. However, steric hindrance from the biphenyl group may reduce synthetic yield compared to the phenylene variant .
- Safety : Similar irritation hazards (R36/37/38) as the phenylene analogue but requires stricter handling due to higher molecular weight .
Silacyclopentadiene Derivatives (e.g., 1,1-Dichloro-2,3,4,5-tetraethyl-1-silacyclopentadiene)
- Structural Difference : Replaces pyrrole with a silicon-containing heterocycle.
- Synthesis : Prepared via metallation of tetraethylbutadiene precursors, yielding silole dianions with distinct NMR shifts (29Si downfield, Cα/Cβ upfield) .
- Applications : Used in materials science for luminescent compounds, contrasting with the pyrrole-based target compound’s role in bioactive intermediates .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The phenylene spacer in the target compound offers balanced rigidity and synthetic yield (e.g., 75% for silole derivatives vs. lower yields for complex biphenyl analogues) .
- Crystallographic Trends : Rigid spacers (phenylene, biphenyl) favor dense crystal packing, whereas flexible spacers (ethane) reduce intermolecular interactions, impacting solubility and thermal stability .
- Safety Profiles : All bis-pyrrole derivatives share R36/37/38 hazards, necessitating standardized handling protocols .
Biological Activity
Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), with the chemical formula C30H36N2O8 and CAS number 83607-08-3, is a compound of interest in various fields of biological research due to its unique structure and potential bioactive properties. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by two pyrrole rings connected by a phenylene group and ester functionalities. The molecular weight is approximately 552.6 g/mol, and it possesses significant lipophilicity as indicated by its LogP value .
Biological Activity Overview
The biological activities of tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) have been explored in various studies. Key findings include:
- Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of pyrrole rings is often associated with the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Some studies suggest that derivatives of pyrrole compounds possess antimicrobial activity against a range of pathogens. This activity may be attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .
- Pharmacological Potential : The compound's interaction with G protein-coupled receptors (GPCRs) has been noted in literature, suggesting potential roles in signaling pathways relevant to various physiological processes .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
In a study examining the antioxidant potential of pyrrole derivatives, tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was tested alongside other related compounds. The results indicated that this compound exhibited a strong capacity to reduce oxidative damage in vitro, suggesting its potential application in nutraceutical formulations aimed at combating oxidative stress-related conditions.
Case Study: Antimicrobial Efficacy
A comparative analysis was conducted on various pyrrole derivatives for their antimicrobial activity. Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) demonstrated notable effectiveness against both Staphylococcus aureus and Escherichia coli strains. The mechanism was hypothesized to involve the disruption of bacterial cell wall integrity .
Q & A
Q. What are the standard synthetic routes for Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a two-step process:
Cyclocondensation : Reacting 1,4-phenylenediamine derivatives with dimethyl acetylenedicarboxylate (DMAD) in anhydrous THF under reflux (60–70°C) to form the pyrrole core .
Esterification : Treating the intermediate with excess ethyl chloroformate in the presence of pyridine as a catalyst to introduce ethyl ester groups .
Key Variables :
Q. Table 1: Synthesis Conditions and Yields
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| THF | 60–70 | Pyridine | 75 | |
| DMF | 70 | None | 58 |
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves the planar 1,4-phenylene linker and tetrahedral ester groups. Monoclinic crystal system (space group Pc) with unit cell parameters: a = 12.891 Å, b = 13.743 Å, c = 16.717 Å, β = 113.35° .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.1–2.3 ppm (pyrrole CH₃), and δ 6.8–7.1 ppm (aromatic protons).
- ¹³C NMR : Carbonyl carbons at δ 165–170 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 504.57 (C₃₀H₃₆N₂O₈) confirms the molecular formula .
Q. What safety precautions are required when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification : Irritant to eyes, skin, and respiratory system (R36/37/38) .
- Protective Measures :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethyl groups influence the compound’s reactivity in coordination chemistry?
Methodological Answer:
- Steric Hindrance : The 2,5-dimethyl groups restrict axial coordination in metal-organic frameworks (MOFs), favoring planar ligand-metal interactions.
- Electronic Effects : Electron-donating methyl groups increase electron density on the pyrrole nitrogen, enhancing Lewis basicity for transition metals (e.g., Cu²⁺, Fe³⁺).
- Experimental Validation :
Q. What contradictions exist in reported optical properties, and how can they be resolved experimentally?
Methodological Answer:
- Reported Data Conflicts :
- Resolution Strategies :
Q. How can computational modeling (DFT/MD) predict this compound’s behavior in supramolecular assemblies?
Methodological Answer:
- DFT Applications :
- Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (theoretical λmax).
- Simulate π-π stacking interactions with benzene derivatives (e.g., edge-to-face vs. parallel-displaced).
- Molecular Dynamics (MD) :
- Simulate solvent effects (e.g., chloroform vs. DMSO) on self-assembly kinetics.
- Analyze radial distribution functions (RDFs) to quantify intermolecular distances .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Low solubility in common solvents (e.g., <1 mg/mL in ethanol).
- Polymorphism risks due to flexible ethyl ester chains.
- Mitigation Strategies :
- Solvent Mixing : Use chloroform/hexane (1:3 v/v) for slow evaporation.
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature Gradients : Cool from 40°C to 4°C at 0.5°C/hour .
Q. How does this compound perform as a precursor for functionalized polymers, and what characterization methods are critical?
Methodological Answer:
- Polymerization Potential :
- Free-radical polymerization with vinyl monomers (e.g., styrene) yields π-conjugated polymers.
- Condensation polymerization with diols forms polyesters with embedded pyrrole units.
- Characterization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
